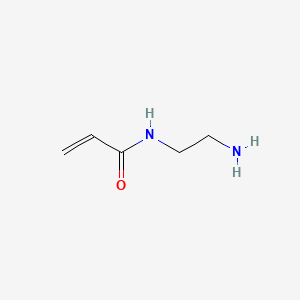
N-(2-Aminoethyl)acrylamide
Cat. No. B1196308
Key on ui cas rn:
23918-29-8
M. Wt: 114.15 g/mol
InChI Key: HXJGFDIZSMWOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197906B1
Procedure details


N-t-BOC, N-methyl, N′-acryloyl-ethylenediamine (2.5 mmol, 0.57 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-acryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. This reaction mixture was cooled to 0° C., and to this, was added a solution of methacryloyl chloride (2.8 mmol, 0.27 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether:hexane:methanol elution) afforded N-methyl, N-methacryloyl, N′-acryloyl-ethylenediamine as a pale yellow oil (0.24 g, 48%). δH (300 MHz; CDCl3) 6.79 (1H, br s), NH; 6.2 (1H, d, J 17.1 Hz), HC═CHaHb; 6.08 (1H, dd, J 17.1, 10.0), HC═CHaHb; 5.59 (1H, d, J 10.0 Hz), HC═CHaHb; 5.18 (br m), (H3C)C═CHcHd; 5.00 (br m), (H3C)C═CHcHd; 3.58 (4H, br m), 2×CH2; 3.05, (3H, br m) N(CH3); 1.90 (3H, br m), CH3. δC (75.4 MHz; CDCl3) 170.92, NOC(H3C)C═CH2; 162.87, NHOCHC═CH2; 139.39, (H3C)C═CH2; 132.00, HC═CH2; 125.42, HC═CH2; 119.56, (H3C)C═CH2; 44.97, CH2CH2; 36.21, CH2CH2; 33.98, N(CH3); 19.24, CH3. Found: M+. 196.26.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH:2]=[CH2:3].[ClH:9]>C(OCC)(=O)C>[ClH:9].[C:1]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH:2]=[CH2:3] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)NCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C=C)(=O)NCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
